

# Pyrido[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors: A Comparative Guide

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## Compound of Interest

Compound Name: 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine

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The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various tyrosine kinases. These kinases are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine derivatives, supported by experimental data, to inform the rational design of next-generation tyrosine kinase inhibitors.

## Quantitative SAR Analysis: A Comparative Overview

The inhibitory potency of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities (IC<sub>50</sub>) of representative compounds against several key tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinase.

### Table 1: SAR of 7-substituted Pyrido[2,3-d]pyrimidines against various Tyrosine Kinases

Compound	R1 (Position 7)	R2 (Position 6)	R3 (Position 2)	PDGFr IC50 ( $\mu$ M)	FGFr IC50 ( $\mu$ M)	EGFr IC50 ( $\mu$ M)	c-src IC50 ( $\mu$ M)
4a	-H	Phenyl	-NH <sub>2</sub>	> 50	> 50	> 50	25
4b (PD-089828)	-NH-CO-N(CH <sub>3</sub> ) <sub>3</sub>	2,6-dichlorophenyl	-NH <sub>2</sub>	1.11[1][2][3]	0.13[1][2][3]	0.45[1][2][3]	0.22[1][2][3]
4c	-NH-CO-N(CH <sub>3</sub> ) <sub>3</sub>	2,6-dimethylphenyl	-NH <sub>2</sub>	0.49	0.10	0.15	0.09
4d	-NH-CO-N(CH <sub>3</sub> ) <sub>3</sub>	2,3,5,6-tetramethylphenyl	-NH <sub>2</sub>	1.8	0.08	1.1	1.9
4e	-NH-CO-N(CH <sub>3</sub> ) <sub>3</sub>	3,5-dimethoxyphenyl	-NH <sub>2</sub>	> 50[1][3]	0.060[1][3]	> 50[1][3]	> 50[1][3]

Data compiled from multiple sources.[1][2][3]

Key SAR Insights from Table 1:

- A urea-containing substituent at the 7-position is crucial for broad-spectrum tyrosine kinase inhibition, as demonstrated by the significant increase in activity of compound 4b compared to the unsubstituted 4a.
- Substitution on the phenyl ring at the 6-position significantly influences both potency and selectivity. Ortho-substitution with chloro or methyl groups (as in 4b and 4c) generally leads to potent, broad-spectrum inhibitors.[2]
- The introduction of 3',5'-dimethoxy substituents on the phenyl ring at the 6-position, as seen in compound 4e, results in a highly selective inhibitor of FGFR.[1][3]

## Table 2: SAR of 2-substituted Pyrido[2,3-d]pyrimidines

Compound	R1 (Position 7)	R2 (Position 6)	R3 (Position 2)	PDGFr IC50 (μM)	FGFr IC50 (μM)	EGFr IC50 (μM)	c-src IC50 (μM)
4b	-NH-CO-N(CH <sub>3</sub> ) <sub>3</sub>	2,6-dichlorophenyl	-NH <sub>2</sub>	1.11[1][2] [3]	0.13[1][2] [3]	0.45[1][2] [3]	0.22[1][2] [3]
6c (PD-161570)	-NH-CO-N(CH <sub>3</sub> ) <sub>3</sub>	2,6-dichlorophenyl	-NH-(CH <sub>2</sub> ) <sub>4</sub> -N(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub>	0.03	0.04	0.02	0.02

Data compiled from multiple sources.[1][2][3]

Key SAR Insights from Table 2:

- Modification of the 2-amino group can dramatically enhance potency. The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position, as in compound 6c, led to a significant increase in inhibitory activity across all tested kinases compared to the parent compound 4b.[1][2]

### Table 3: Pyrido[2,3-d]pyrimidines as EGFR L858R/T790M Inhibitors

Compound	Kinase Inhibitory Activity IC50 (nM)
B1	13[4][5]

Data compiled from multiple sources.[4][5]

Key SAR Insights from Table 3:

- The pyrido[2,3-d]pyrimidine scaffold can be adapted to target specific mutant forms of kinases. Compound B1 demonstrates potent inhibitory activity against the drug-resistant EGFR L858R/T790M mutant.[4][5]

## Experimental Protocols

### In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the pyrido[2,3-d]pyrimidine derivatives against specific tyrosine kinases is typically determined using an in vitro enzyme-linked immunosorbent assay (ELISA).

- **Plate Coating:** 96-well microtiter plates are coated with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for EGFR).
- **Kinase Reaction:** The purified recombinant tyrosine kinase enzyme is incubated in the coated wells with the test compound at various concentrations, ATP, and other necessary co-factors in a kinase reaction buffer.
- **Phosphorylation:** The kinase reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C), during which the substrate is phosphorylated.
- **Detection:** The reaction is stopped, and the level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Signal Generation:** A chromogenic or chemiluminescent substrate for the conjugated enzyme is added, and the resulting signal is measured using a plate reader.
- **IC50 Determination:** The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

### Cell Proliferation Assay (MTT Assay)

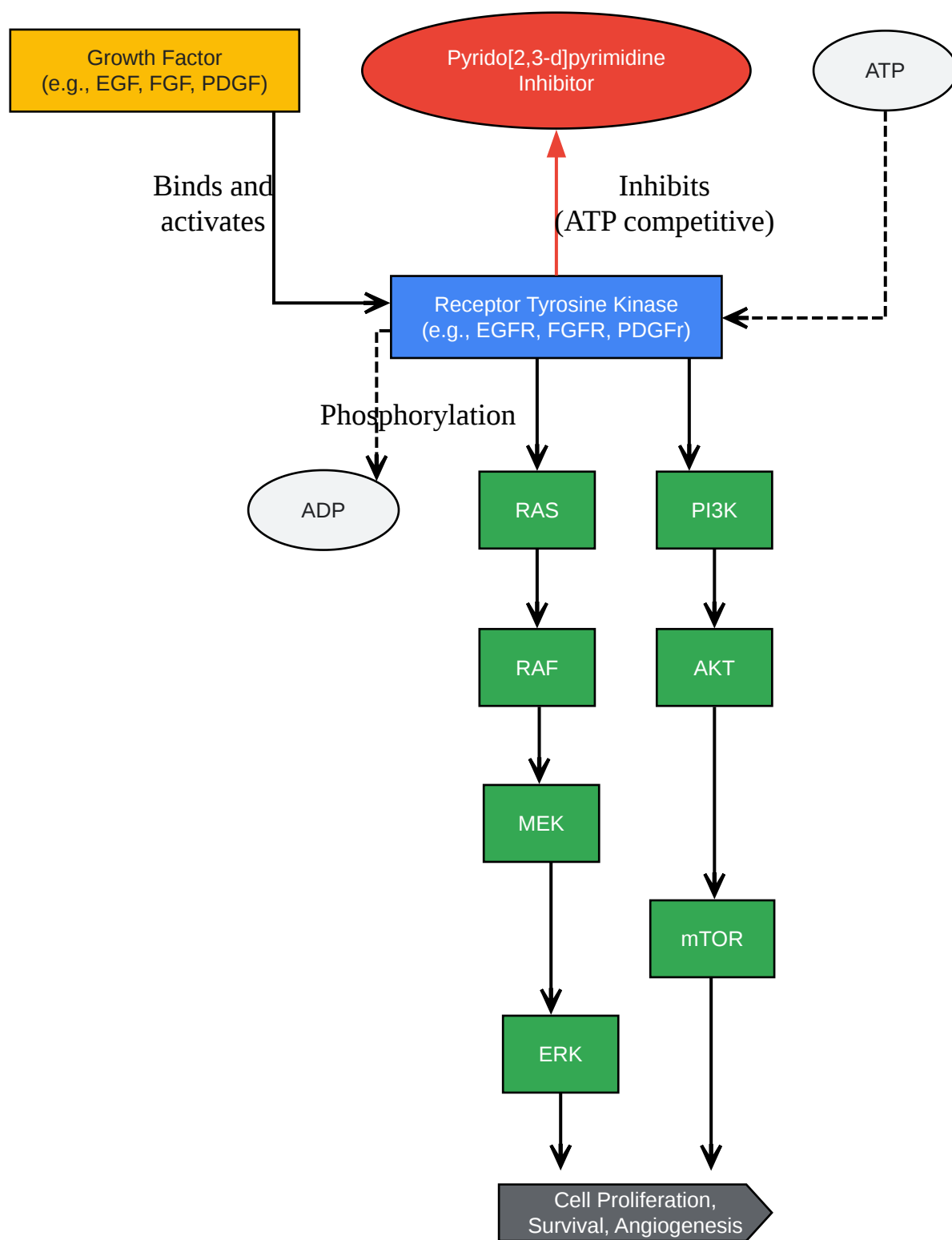
The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.<sup>[5]</sup>

- **Cell Seeding:** Cancer cells (e.g., NCI-H1975, A549) are seeded in 96-well plates and allowed to adhere overnight.<sup>[4][5]</sup>

- **Compound Treatment:** The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- **MTT Incubation:** MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

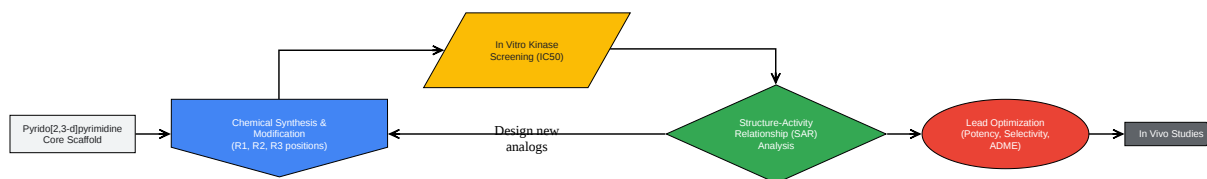
## Visualizing the Mechanism and SAR

To better understand the context of pyrido[2,3-d]pyrimidine inhibitors, the following diagrams illustrate a key signaling pathway they target and a generalized workflow for their SAR analysis.



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Caption: A simplified signaling pathway illustrating the mechanism of action of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.



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Caption: A workflow diagram outlining the structure-activity relationship (SAR) analysis process for pyrido[2,3-d]pyrimidine inhibitors.

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